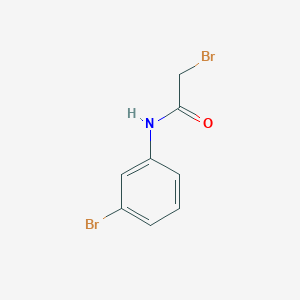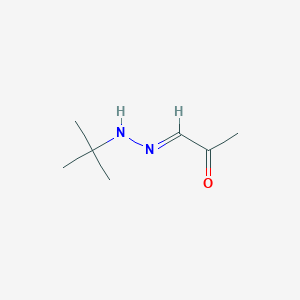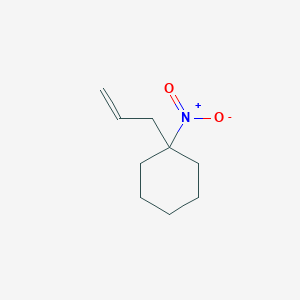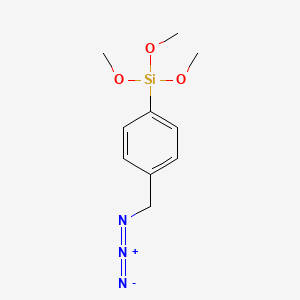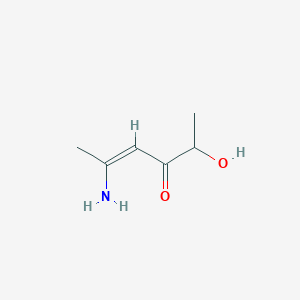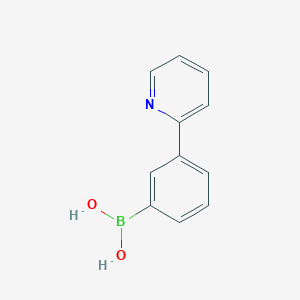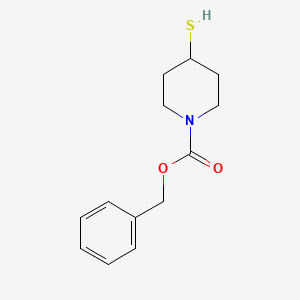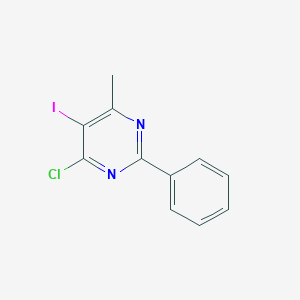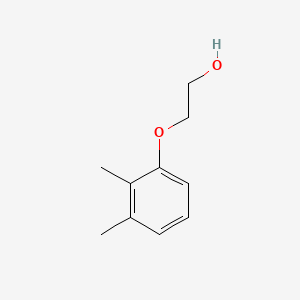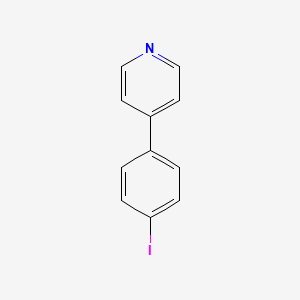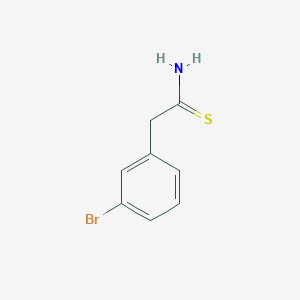
4-(t-Butyldimethylsilyloxy)benzoic acid
Vue d'ensemble
Description
“4-(t-Butyldimethylsilyloxy)benzoic acid” is an organic compound with the molecular formula C13H20O3Si and a molecular weight of 252.38 g/mol. It is a derivative of benzoic acid, where a tert-butyldimethylsilyloxy group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group and a tert-butyldimethylsilyloxy group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on benzoic acid have shown that it can react with OH, NO3, and SO4 radicals in the atmosphere . These reactions can lead to the formation of various products, including hydroxybenzoic acids .Orientations Futures
While specific future directions for “4-(t-Butyldimethylsilyloxy)benzoic acid” are not available, research on benzoic acid derivatives suggests potential applications in organic optoelectronic devices . Additionally, biochar has been shown to reduce the generation and release of benzoic acid from soybean root, suggesting potential agricultural applications .
Mécanisme D'action
Target of Action
Similar compounds such as (tert-butyldimethylsilyloxy)acetaldehyde have been reported to act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
By temporarily blocking these groups, they can prevent unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
Related compounds have been used as important reagents in the total synthesis of various natural products .
Result of Action
Its use as a protective group in organic synthesis suggests that it may play a role in facilitating the synthesis of complex organic molecules .
Action Environment
The action of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid can be influenced by various environmental factors. For instance, it is known that silyl ethers are sensitive to acidic conditions, which can cause the removal of the silyl protecting group. Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJKFHVBPZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

